molecular formula C8H12ClN3 B13197178 4-Chloro-N-methyl-6-propylpyrimidin-2-amine

4-Chloro-N-methyl-6-propylpyrimidin-2-amine

Cat. No.: B13197178
M. Wt: 185.65 g/mol
InChI Key: NBNHLVWVYUMJRS-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-6-propylpyrimidin-2-amine is a substituted pyrimidine derivative characterized by:

  • Chlorine at position 4 (electron-withdrawing group).
  • N-methylamine at position 2 (enhancing lipophilicity and steric effects).
  • Propyl group at position 6 (alkyl chain influencing solubility and hydrophobic interactions).

Pyrimidines are pivotal in medicinal chemistry due to their role as bioisosteres for purines in nucleic acids.

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

4-chloro-N-methyl-6-propylpyrimidin-2-amine

InChI

InChI=1S/C8H12ClN3/c1-3-4-6-5-7(9)12-8(10-2)11-6/h5H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

NBNHLVWVYUMJRS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)NC)Cl

Origin of Product

United States

Preparation Methods

Amination and N-Methylation at the 2-Position

The amino group at the 2-position can be introduced or modified via amination reactions, often starting from 4,6-dichloropyrimidine derivatives.

  • Amination : 4,6-dichloropyrimidine compounds can undergo selective nucleophilic substitution with ammonia or primary amines to yield 4-chloro-2-amino-6-substituted pyrimidines. This is typically performed under atmospheric pressure with controlled temperature (30–60 °C) and specific molar ratios of reactants to minimize side reactions.

  • N-Methylation : The N-methyl group on the 2-amino substituent can be introduced either by using methylamine as the nucleophile in place of ammonia or by methylation of the 2-amino group after its introduction. Microwave-assisted synthesis has been reported to facilitate amination and alkylation steps efficiently.

Microwave-Assisted Amination and Alkylation

Microwave irradiation has been employed to accelerate the substitution reactions on pyrimidine rings.

  • Method : A mixture of 2-amino-4-chloropyrimidine, anhydrous propanol, substituted amine (such as methylamine), and triethylamine is heated under microwave irradiation at 120–140 °C for 15–30 minutes. The reaction progress is monitored by TLC, and the product is isolated after workup.

  • Advantages : This method offers shorter reaction times, moderate to good yields (~54%), and cleaner reaction profiles compared to conventional heating.

Condensation of Malonic Acid Diesters with Guanidine

An alternative route involves the condensation of monosubstituted malonic acid diesters with guanidine under basic conditions to form substituted 2-amino-pyrimidines, followed by chlorination.

  • Procedure : Sodium ethoxide in ethanol is used to generate the enolate of malonic acid diesters, which then condenses with guanidine hydrochloride to form 2-amino-4,6-dihydroxypyrimidines. These intermediates are then chlorinated using POCl3 or similar reagents to yield 2-amino-4,6-dichloropyrimidines.

  • Yields and challenges : Optimized conditions have improved yields and purity, but classical chlorination methods sometimes result in low isolated yields (<30%). Modified synthetic procedures have been developed to overcome these issues.

  • Relevance : This route is more suitable for introducing various substituents at the 5-position but can be adapted for 6-propyl substitution with appropriate malonic acid derivatives.

Comparative Data Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Chlorination of 4-pyrimidinol 2-Amino-6-propyl-4-pyrimidinol POCl3, reflux, quench with NH3 ~54 Simple, direct substitution Moderate yield, requires careful handling of POCl3
Amination of 4,6-dichloropyrimidine 4,6-Dichloropyrimidine derivatives Ammonia/methylamine, 30–60 °C, atmospheric pressure >90 (for amination) High selectivity, industrially scalable Requires pure dichloropyrimidine intermediate
Microwave-assisted amination/alkylation 2-Amino-4-chloropyrimidine Microwave, anhydrous propanol, triethylamine, 120–140 °C, 15–30 min ~54 Rapid reaction, cleaner profile Requires microwave reactor
Condensation of malonic acid diesters with guanidine + chlorination Monosubstituted malonic acid diesters Sodium ethoxide, guanidine, ethanol, POCl3 Variable, up to 70% Versatile for substitution patterns Multi-step, purification challenges

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methyl-6-propylpyrimidin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include N-methyl-6-propylpyrimidin-2-amine derivatives with various substituents replacing the chlorine atom.

    Oxidation Reactions: Products include N-oxides and other oxidized forms of the compound.

    Reduction Reactions: Products include reduced amine derivatives.

Scientific Research Applications

4-Chloro-N-methyl-6-propylpyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-N-methyl-6-propylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The propyl group in the target compound increases logP compared to methyl (5600-21-5) or ethyl (5748-33-4) analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Electronic Effects : The nitro group in 13162-24-8 withdraws electron density, altering reactivity in nucleophilic substitutions or hydrogen bonding .

Biological Activity

4-Chloro-N-methyl-6-propylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClN3C_8H_{10}ClN_3, with a molecular weight of approximately 185.65 g/mol. The compound features a chloro group at position 4, a methyl group at the nitrogen atom adjacent to the pyrimidine ring, and a propyl group at position 6. The structural characteristics contribute to its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Microorganism TestedInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Candida albicans12

This table summarizes the inhibition zones observed in agar diffusion tests, highlighting the compound's effectiveness against both gram-positive and gram-negative organisms .

2. Antiviral Effects

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess antiviral effects. It has been tested against several viral strains, showing potential in inhibiting viral replication in vitro. The exact mechanism remains under investigation but may involve interference with viral entry or replication processes .

3. Anti-inflammatory Activity

Pyrimidine derivatives are often studied for their anti-inflammatory effects. Recent findings indicate that this compound can reduce inflammation markers in cell cultures. The compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory pathways.

CompoundIC50 (µM) against COX-2
This compound23.8
Celecoxib (standard)0.04

The above data indicates that while the compound shows promise, it is less potent than established anti-inflammatory drugs like celecoxib .

The compound's mechanisms of action are still being elucidated. Studies suggest that it may inhibit specific enzymes involved in critical biological pathways, such as ferrochelatase (FECH), which is linked to angiogenesis and heme biosynthesis . By inhibiting FECH, the compound could potentially reduce neovascularization associated with various diseases.

Case Studies

Case Study 1: Antiangiogenic Activity

A study explored the antiangiogenic properties of derivatives similar to this compound in a model of retinal neovascularization. Results indicated that these compounds effectively reduced choroidal neovascularization in vivo, suggesting therapeutic potential for conditions like age-related macular degeneration .

Case Study 2: In Vitro Toxicity Assessment

In vitro assessments on retinal pigmented epithelial cells revealed that while the compound inhibited proliferation in certain cancer cell lines, it did not exhibit significant cytotoxic effects on normal cells at therapeutic concentrations, indicating a favorable safety profile .

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